molecular formula C9H9BrO3 B13576233 2-(3-Bromo-5-methylphenoxy)acetic acid CAS No. 7507-36-0

2-(3-Bromo-5-methylphenoxy)acetic acid

Cat. No.: B13576233
CAS No.: 7507-36-0
M. Wt: 245.07 g/mol
InChI Key: DENHCCTWBMAPQY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their diverse applications, particularly in the field of herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenoxy)acetic acid typically involves the reaction of 3-bromo-5-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group attached to the phenoxy ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-5-methylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to plant growth regulation due to its structural similarity to auxins.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound mimics the action of natural plant hormones known as auxins. By binding to auxin receptors, it induces uncontrolled growth in plants, leading to their death. This selective action makes it effective in controlling broad-leaf weeds without harming monocotyledonous crops.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 4-Chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Comparison

2-(3-Bromo-5-methylphenoxy)acetic acid is unique due to the presence of a bromine atom and a methyl group on the phenoxy ring. This structural variation can influence its reactivity and biological activity compared to other phenoxyacetic acids. For instance, the bromine atom can participate in additional substitution reactions, providing a pathway to synthesize novel derivatives with potentially enhanced herbicidal properties.

Properties

CAS No.

7507-36-0

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-5-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

DENHCCTWBMAPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCC(=O)O

Origin of Product

United States

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